molecular formula C37H34N2O9S3-2 B1230798 Acid green 5(2-)

Acid green 5(2-)

Cat. No. B1230798
M. Wt: 746.9 g/mol
InChI Key: FVGANPIKNNCIKX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Acid green 5(2-) is an organosulfonate oxoanion obtained by the removal of two protons from N-ethyl-4-[(4-{ethyl[(3-sulfophenyl)methyl]amino}phenyl)(4-sulfophenyl)methylidene]-N-[(3-sulfophenyl)methyl]cyclohexa-2,5-dien-1-iminium (the free acid form of the biological stain 'acid green 5'). It is a conjugate base of an acid green 5(1+).

Scientific Research Applications

1. Nonlinear Optical Properties and Optical Limiting

A study investigated the nonlinear optical properties of Acid Green 5 in aqueous solution and doped polyvinyl alcohol film. It revealed large negative nonlinear refractive indices and good optical limiting properties in both solution and solid host, with the mechanism predominantly of thermal origin (Hassan, 2018).

2. Green Chemistry in Education

Research on green chemistry, which includes the study of Acid Green 5, focuses on developing environmentally friendly chemistry education. This involves integrating green chemistry principles into curricula, enhancing students' understanding of acid-base concepts and argumentation skills, and fostering a deeper awareness of environmental impact (Yustiqvar, Gunawan & Hadisaputra, 2019); (Karpudewan, Roth & Sinniah, 2016).

3. Eco-Friendly Catalysis

Green chemistry research, including studies on Acid Green 5, aims at developing eco-friendly catalysts for various organic reactions. This research focuses on finding sustainable and environmentally friendly alternatives to traditional catalysts, improving efficiency and reducing negative environmental impacts (Hechelski et al., 2018); (Liu et al., 2018).

4. Green Synthesis Techniques

There is ongoing research to develop green synthesis techniques involving Acid Green 5. These techniques focus on reducing waste, using non-toxic components, and enhancing efficiency in chemical processes. The aim is to apply innovative scientific solutions for a sustainable approach to chemical production and application (Naveed et al., 2018).

properties

Product Name

Acid green 5(2-)

Molecular Formula

C37H34N2O9S3-2

Molecular Weight

746.9 g/mol

IUPAC Name

3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate

InChI

InChI=1S/C37H36N2O9S3/c1-3-38(25-27-7-5-9-35(23-27)50(43,44)45)32-17-11-29(12-18-32)37(31-15-21-34(22-16-31)49(40,41)42)30-13-19-33(20-14-30)39(4-2)26-28-8-6-10-36(24-28)51(46,47)48/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48)/p-2

InChI Key

FVGANPIKNNCIKX-UHFFFAOYSA-L

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)S(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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